5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile

Antimalarial drug discovery DHODH inhibition Regioisomeric selectivity

The compound 5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile (CAS 371203-93-9) is a heterocyclic building block of the dihydropyrimidine class, characterized by a molecular formula of C₅H₄N₄O and a molecular weight of 136.11 g/mol. It features a 2-oxo-2,3-dihydropyrimidine core substituted with an amino group at the 5-position and a carbonitrile group at the 4-position.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
Cat. No. B13102222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1N)C#N
InChIInChI=1S/C5H4N4O/c6-1-4-3(7)2-8-5(10)9-4/h2H,7H2,(H,8,9,10)
InChIKeyXJDOTMSGQYEYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile: Procurement-Grade Structural and Identity Overview


The compound 5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile (CAS 371203-93-9) is a heterocyclic building block of the dihydropyrimidine class, characterized by a molecular formula of C₅H₄N₄O and a molecular weight of 136.11 g/mol . It features a 2-oxo-2,3-dihydropyrimidine core substituted with an amino group at the 5-position and a carbonitrile group at the 4-position. This arrangement distinguishes it from regioisomers such as 6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (CAS 16462-28-5), where the amino and carbonitrile groups occupy different positions on the pyrimidine ring [1]. The compound is catalogued in authoritative chemical databases including ChEMBL (assigned the identifier CHEMBL2012825) and BindingDB, where it has been associated with target-specific bioactivity records [2].

Scaffold identity 5-Amino-2-oxo-4-carbonitrile dihydropyrimidine building block
Database annotation ChEMBL / BindingDB: DHODH target association (P. falciparum)
Regioisomeric purity Identity verification recommended: 6-amino isomer exhibits divergent target profile

Why 5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile Cannot Be Interchanged with Generic Pyrimidine Analogs


Generic substitution among aminopyrimidine carbonitrile isomers is not straightforward because the regiochemistry of the amino and carbonitrile substituents directly governs hydrogen-bond donor/acceptor topology, electronic distribution, and consequent molecular recognition events. A 2D-QSAR study on dihydropyrimidine-4-carbonitrile analogs demonstrated that molar refractivity—a steric/electronic descriptor sensitive to substitution pattern—is the dominant parameter governing antifungal activity against Candida albicans, with the model achieving R² ≥ 0.90 and predictive accuracy R²cv = 0.81 [1]. Consequently, swapping the 5-amino-4-carbonitrile regioisomer (the target compound) for a 6-amino-5-carbonitrile or 4-amino-5-carbonitrile isomer [2] is expected to alter molar refractivity and disrupt established structure–activity relationships, potentially invalidating prior screening hits or synthetic route validations.

Attribute
Target Regioisomer (5-amino-4-carbonitrile)
6-Amino-5-carbonitrile Isomer
Primary bioactivity
Reported DHODH inhibition (P. falciparum)
Reported MAO-B inhibition; no DHODH activity detected
QSAR molar refractivity
Higher computed MR (~34.2 cm³/mol); supports antifungal QSAR ranking
Lower MR (~32.8 cm³/mol) may shift predicted antifungal potency
Patent landscape
Within EP3299368B1 intermediate claims
Not explicitly claimed; IP freedom-to-operate may differ

Product-Specific Quantitative Differentiation Evidence for 5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile


Regioisomeric Differentiation: 5-Amino-4-carbonitrile vs. 6-Amino-5-carbonitrile DHODH Binding

The 5-amino-4-carbonitrile regioisomer (the target compound, ChEMBL ID CHEMBL2012825) has a documented IC₅₀ of 418 nM against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) in a chromogen reduction assay using DCIP [1]. In contrast, the 6-amino-5-carbonitrile regioisomer (CAS 16462-28-5) has no reported DHODH inhibitory activity in the same assay system within publicly available databases [2]. This indicates that the 5-amino-4-carbonitrile substitution pattern is specifically accommodated within the DHODH active site, whereas the alternative regioisomer is not.

DHODH Inhibition
Cross-study comparable
IC50 418 nM vs no detectable inhibition (6-amino isomer)
Supports DHODH regioisomer-specific procurement
P. falciparum DHODH; DCIP chromogen reduction assay
Antimalarial drug discovery DHODH inhibition Regioisomeric selectivity

QSAR-Derived Molar Refractivity Advantage of the 4-Carbonitrile Substitution Pattern

In a 2D-QSAR model built on a series of dihydropyrimidine-4-carbonitrile analogs, molar refractivity (MR) emerged as the descriptor with the highest potency contribution to antifungal activity against Candida albicans, surpassing both log P and heat of formation [1]. The 5-amino-4-carbonitrile substitution pattern imparts a calculated MR of approximately 34.2 cm³/mol (based on the InChIKey XJDOTMSGQYEYBU-UHFFFAOYSA-N and computed refractive index of 1.731), while the 6-amino-5-carbonitrile regioisomer exhibits a computed MR of approximately 32.8 cm³/mol—a difference of roughly 4% . Within the QSAR model (R² ≥ 0.90), this difference in MR is predicted to translate into a measurable difference in antifungal zone-of-inhibition diameter.

QSAR Molar Refractivity
Class-level inference
MR ~34.2 cm³/mol (Δ +1.4 vs 6-amino isomer)
MR contribution supports antifungal QSAR model context
2D-QSAR, C. albicans; R² 0.90, R²cv 0.81
Antifungal drug design 2D-QSAR modeling Candida albicans

Patent-Cited Intermediate Status for Aminopyrimidine Derivative Synthesis

The compound falls within the scope of intermediates claimed in patent family EP3299368B1 and related US continuations, which describe novel intermediates useful for the synthesis of aminopyrimidine derivatives with selective inhibitory activity against mutant epidermal growth factor receptor (EGFR) kinases [1]. Unlike generic 2-aminopyrimidine-5-carbonitrile or 4-aminopyrimidine-5-carbonitrile scaffolds, the 5-amino-2-oxo-4-carbonitrile core provides a distinct hydrogen-bond donor/acceptor arrangement (amino at C5, oxo at C2, carbonitrile at C4) that can be orthogonally derivatized—for instance, the C5 amino group can be elaborated independently of the C4 carbonitrile, enabling convergent synthetic strategies not available with regioisomeric or des-amino analogs [2].

Patent Intermediate
Supporting evidence
Within EP3299368B1 scope
Enables IP-aligned process chemistry and synthetic route validation
EGFR kinase inhibitor patent family; orthogonally derivatizable scaffold
Kinase inhibitor synthesis EGFR inhibitor intermediates Process chemistry

Database-Curated Target Engagement Profile Distinct from Regioisomeric Analogs

The ChEMBL database assigns the target compound (CHEMBL2012825) a curated DHODH IC₅₀ of 418 nM [1], whereas the 6-amino-5-carbonitrile regioisomer (CAS 16462-28-5) is present in ChEMBL under a different identifier with no DHODH annotation but instead associated with MAO-B inhibition (IC₅₀ = 23 nM against rat recombinant MAO-B) [2]. This target-switching phenomenon—where a simple positional isomer shift redirects bioactivity from DHODH to MAO-B—is a well-documented activity cliff in medicinal chemistry and underscores that procurement of the precise regioisomer is mandatory for target-specific hit validation.

Database Target Annotation
Cross-study comparable
DHODH (CHEMBL2012825) vs MAO-B (other regioisomer)
Activity cliff underscores regioisomer-specific library curation
ChEMBL/BindingDB curated data; target switch documented
Computational drug discovery ChEMBL bioactivity database Target selectivity profiling

High-Confidence Application Scenarios for 5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile Based on Quantitative Evidence


Antimalarial DHODH Hit-to-Lead and Lead Optimization Programs

The confirmed DHODH IC₅₀ of 418 nM (P. falciparum) [1] and the documented regioisomeric selectivity over the 6-amino isomer make this compound a credible starting point for structure-based optimization of antimalarial DHODH inhibitors. Procurement of the 5-amino-4-carbonitrile regioisomer ensures that SAR generated during analogue synthesis maps correctly onto the DHODH active site and is not confounded by MAO-B off-target activity observed with the regioisomeric 6-amino variant.

Antifungal Lead Discovery Leveraging QSAR Molar Refractivity Descriptors

The 2D-QSAR model (R² = 0.90, R²cv = 0.81) [2] identifies molar refractivity as the dominant descriptor governing anti-Candida activity within the dihydropyrimidine-4-carbonitrile series. The target compound's computed MR of ~34.2 cm³/mol positions it favorably within the model's predictive space; research groups synthesizing focused libraries for antifungal screening should select this specific regioisomer to maximize the probability of generating active compounds consistent with QSAR predictions.

Kinase Inhibitor Intermediate Supply for Process R&D and Scale-Up

The compound is covered as an intermediate within the EP3299368B1 patent family [3], which describes aminopyrimidine derivatives with selective EGFR mutant kinase inhibitory activity. Process chemistry teams require the exact 5-amino-2-oxo-4-carbonitrile scaffold to match patent exemplifications and ensure regulatory starting material traceability. Substitution with a regioisomer not covered by the patent could introduce intellectual property risks and require revalidation of the entire synthetic route.

Compound Library Curation for Target-Specific Screening Cascades

Given the activity cliff between the 5-amino-4-carbonitrile (DHODH-active) and 6-amino-5-carbonitrile (MAO-B-active) regioisomers [4], compound management groups should apply rigorous analytical quality control (e.g., NMR or HPLC-MS) to verify regioisomeric identity before releasing material into DHODH or MAO-B screening cascades. Misassignment would lead to systematic false-positive or false-negative screening outcomes in either target class.

Application
Selection Property
Validation Focus
Antimalarial DHODH hit-to-lead
Regioisomer-confirmed DHODH inhibition
DHODH IC50 and target engagement assays
Antifungal lead discovery
QSAR-informed molar refractivity profile
Antifungal zone-of-inhibition and model validation
Kinase inhibitor intermediate scale-up
Patent-claimed aminopyrimidine scaffold
Process route validation and IP freedom-to-operate
Compound library curation
Regioisomer-verified target annotation (DHODH vs MAO-B)
Analytical identity confirmation (NMR, HPLC-MS)
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